![molecular formula C6H6BrNO2S B1440139 Ethyl 5-bromothiazole-2-carboxylate CAS No. 1202237-88-4](/img/structure/B1440139.png)
Ethyl 5-bromothiazole-2-carboxylate
Overview
Description
Ethyl 2-bromothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in medicine and as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-bromothiazole-5-carboxylate is C6H6BrNO2S, and its molecular weight is 236.08 g/mol . The structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Physical And Chemical Properties Analysis
Ethyl 2-bromothiazole-5-carboxylate is a liquid at 20 degrees Celsius . It should be stored under inert gas and away from sources of ignition .
Scientific Research Applications
I have conducted a search for the scientific research applications of Ethyl 5-bromothiazole-2-carboxylate . The information available from the search results indicates that this compound is used in medicine and as a pharmaceutical intermediate . It is also mentioned that it contributes to creating a protective film layer on the surface of metals, which acts as an inhibitor to prevent or reduce corrosion .
Safety and Hazards
Ethyl 2-bromothiazole-5-carboxylate may cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. When handling this compound, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFDPQRVVZYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670354 | |
Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromothiazole-2-carboxylate | |
CAS RN |
1202237-88-4 | |
Record name | Ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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